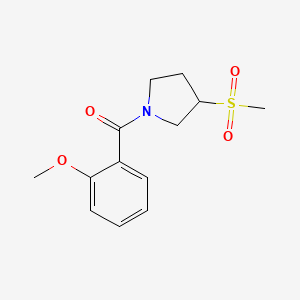

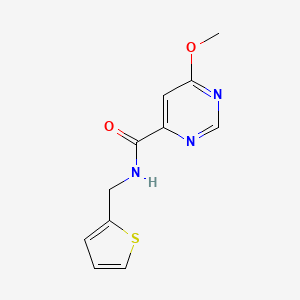

![molecular formula C24H22N6O4 B2801330 N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1251634-77-1](/img/structure/B2801330.png)

N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. The compound has gained significant attention in scientific research due to its potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Characterization

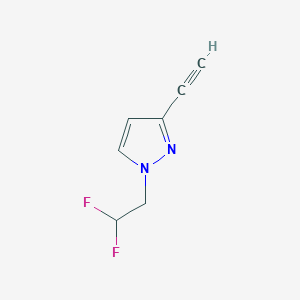

- Researchers have developed methods for synthesizing polycyclic N-heterocyclic compounds, focusing on the creation of formamide oximes that could serve as inhibitors of platelet aggregation, indicating potential therapeutic applications in cardiovascular diseases (Okuda et al., 2011).

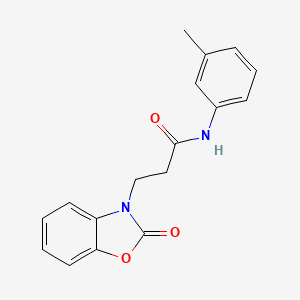

- A novel approach led to the synthesis of benzamide derivatives linked to imidazo[1,2-a]pyridin and fluorophenyl groups, showcasing the versatility of these compounds in generating structurally diverse molecules (Achugatla et al., 2017).

- Metal-free synthesis methods were explored for the generation of N-heterocycles, including 1,2,4-oxadiazoles and pyrimidinones, highlighting an efficient route to drug lead molecules, such as ataluren (Gupta et al., 2014).

Biological Applications

- Pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activities against specific pathogens, suggesting their utility in developing new antifungal agents (Wu et al., 2021).

- Research into N-pyridyl and pyrimidine benzamides has identified them as potential openers of KCNQ2/Q3 potassium channels, offering promising directions for the treatment of epilepsy (Amato et al., 2011).

Photophysical and Molecular Docking Studies

- A family of pyrimidine-based BF2 complexes was synthesized, their photophysical properties were analyzed, and BSA-binding experiments were conducted, indicating the potential of these compounds for biological applications (Bonacorso et al., 2019).

Antimalarial Activity

- Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for antimalarial activity, revealing moderate effectiveness against a chloroquine-sensitive strain of Plasmodium falciparum, suggesting a foundation for further development of antimalarial agents (Mane et al., 2014).

properties

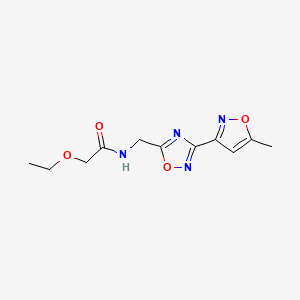

IUPAC Name |

2-(4-ethoxyphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4/c1-3-32-17-11-9-16(10-12-17)19-13-20-24(31)29(25-15-30(20)27-19)14-22-26-23(28-34-22)18-7-5-6-8-21(18)33-4-2/h5-13,15H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAJHERNCLXXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49673112 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2801262.png)

![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2801263.png)

![ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate](/img/structure/B2801266.png)

![7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801268.png)